molecular formula C8H10BrN B1292103 5-Bromo-2-ethylaniline CAS No. 14922-91-9

5-Bromo-2-ethylaniline

Cat. No. B1292103
CAS RN: 14922-91-9
M. Wt: 200.08 g/mol
InChI Key: LSDOCARYQOKKKP-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylaniline is a compound that is not directly described in the provided papers. However, the papers do discuss various brominated compounds and their crystal structures, which can provide insights into the general characteristics of brominated aromatic compounds like this compound. For instance, the crystal structure of 1-Ethyl-5-bromouracil is described, showing that brominated compounds can form stable crystalline structures with specific hydrogen bonding patterns .

Synthesis Analysis

The synthesis of related brominated compounds involves various methods, such as the Gabriel condensation for aminolevulinic acid derivatives and the heavy atom method for determining the molecular structure of brominated cyclic compounds . These methods indicate that the synthesis of this compound could potentially involve similar techniques, such as halogenation of an aromatic ring followed by substitution with an ethyl group.

Molecular Structure Analysis

The molecular structures of brominated compounds are often determined using X-ray crystallography. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was elucidated using this technique, revealing details about the arrangement of atoms and the presence of hydrogen bonds . Similarly, the structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was determined, showing intramolecular and intermolecular hydrogen bonding . These findings suggest that this compound would also have a well-defined molecular structure that could be studied using similar methods.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of this compound. However, brominated aromatic compounds are known to undergo various chemical reactions, such as nucleophilic substitution, due to the presence of a bromine atom, which is a good leaving group. The synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves N1-arylation and conversion to diethylamide, indicating the reactivity of the bromine atom in facilitating such transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be inferred from their molecular and crystal structures. For example, the crystallographic parameters of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate suggest that the compound has a significant molecular weight and specific geometric parameters . The crystal packing and hydrogen bonding patterns observed in the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide indicate that such compounds may have distinct melting points, solubility, and stability characteristics . These properties are crucial for understanding the behavior of this compound in various environments and applications.

Scientific Research Applications

Bromination in Organic Synthesis

5-Bromo-2-ethylaniline is involved in the process of bromination in organic synthesis. Ethyl esters of bromo-substituted acids are obtained through direct bromination, as demonstrated in the study of bromo-substituted pyrone-4-carboxylic acids. This process involves the attack of bromine, primarily directed to specific carbon atoms in the compound, showcasing the role of this compound in facilitating these reactions (Khutornenko, Rozenberg, & Vasil'ev, 1978).

Catalysis and Synthesis of Heteroaromatics

In the field of catalysis, this compound is used as a reagent in palladium-catalysed direct arylation of heteroaromatics. This application is vital in synthesizing biheteroaryls, offering a pathway to synthesize complex organic compounds efficiently. The process emphasizes the prevention of dimer or oligomer formation, highlighting the chemical's role in precise and controlled chemical synthesis (Fu, Zhao, Bruneau, & Doucet, 2012).

Analytical Chemistry

In analytical chemistry, particularly in chiral analysis, this compound derivatives are used for enantiomeric resolution studies. These studies are crucial in understanding the stereochemistry of organic compounds and have applications in pharmaceuticals and fine chemicals. The research on enantiomeric resolution of bromo-ethyl piperidine dione derivatives illustrates the use of this compound in chiral chromatography (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016).

Synthesis of Biologically Active Compounds

This compound is also utilized in synthesizing biologically active compounds, such as those with antibacterial and antifungal properties. For instance, its derivatives have been studied for their potential antimicrobial activities, indicating its importance in the development of new therapeutic agents (Abdel‐Wadood et al., 2014).

Photostimulated Reactions

In the realm of photochemistry, this compound derivatives are involved in photostimulated reactions. These reactions lead to the formation of various reduced products, demonstrating the compound's utility in photochemical synthesis processes (Vaillard, Postigo, & Rossi, 2004).

Safety and Hazards

5-Bromo-2-ethylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-ethylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the binding of this compound to cytochrome P450 can result in enzyme inhibition, affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a reduction in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxicity studies have shown that high doses of this compound can lead to adverse effects such as liver damage and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites. The metabolism of this compound can also influence the activity of other metabolic pathways, leading to changes in overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, albumin can bind to this compound, facilitating its transport in the bloodstream. Within cells, this compound can be transported by specific transporters, affecting its localization and accumulation in different cellular compartments. The distribution of this compound can influence its biological activity and the extent of its effects on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological effects .

properties

IUPAC Name

5-bromo-2-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDOCARYQOKKKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of ammonium chloride (12.5 g, 0.2 mol) in water (30 ml) is added to a mixture of zinc dust (35.7 g, 0.5 mol) and 4-bromo-1-ethyl-2-nitrobenzene (18 g, 0.07 mol) in methanol (720 ml) and water (180 ml). The reaction mixture is refluxed for one hour, then cooled to room temperature and filtered through a plug of diatomaceous earth. The filtrate is concentrated in vacuo, then diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered and the filtrate concentrated in vacuo to yield 5-bromo-2-ethylaniline (14 g), used without further purification in the next step.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
720 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
35.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-ethyl-5-bromo nitrobenzene (9.71 g, 230 mmol) in ethanol (125 ml) is added tin(II) chloride dihydrate (35.72 g, 225.71 mmol), followed by heating at 70° C. for 2 hours. After cooling to room temperature the solution is poured into crushed ice (1 liter) then diluted with ethyl acetate (200 ml). Solid sodium carbonate is cautiously added until pH 7 is achieved, at which stage the viscous mixture is filtered through diatomaceous earth (further washing with ethyl acetate/aqueous sodium carbonate) and the phases separated. After additional extraction of the aqueous phase, all organic phases are combined, dried over anhydrous magnesium sulfate then concentrated in vacuo. The crude oil is purified by flash column chromatography on silica gel (hexane/ethyl acetate 8:2 ratio) to afford 5-bromo-2-ethylaniline (7.89 g) as a brown oil.
Quantity
9.71 g
Type
reactant
Reaction Step One
Quantity
35.72 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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